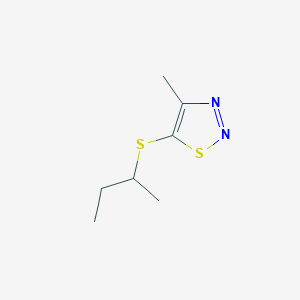

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of sec-butylthiol with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature

Actividad Biológica

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial : Studies have shown that thiadiazole derivatives demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

- Antifungal : The compound has also shown activity against fungi like Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of thiadiazoles has garnered attention due to their ability to inhibit tumor cell proliferation. In vitro studies have reported that derivatives of 1,3,4-thiadiazole can induce apoptosis in cancer cell lines through various mechanisms:

- Mechanisms of Action : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For example, compounds have been shown to inhibit the Bcl-2 protein family, leading to increased apoptotic activity in cancer cells .

- Case Studies : In a study involving several thiadiazole derivatives, one compound exhibited an IC50 value lower than standard chemotherapeutic agents against breast cancer cell lines .

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation:

- Mechanism : The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) pathways .

- Research Findings : In animal models, certain thiadiazole derivatives have demonstrated reduced edema and inflammatory markers following administration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiadiazole derivatives. Key findings include:

- Substituent Effects : The introduction of various substituents at different positions on the thiadiazole ring significantly affects biological activity. For instance, alkyl groups at the 5-position enhance antimicrobial activity while aromatic groups may improve anticancer properties .

- Pharmacophore Identification : The thiadiazole moiety itself serves as a pharmacophore contributing to the overall biological activity due to its ability to form hydrogen bonds and interact with biological targets effectively .

Propiedades

IUPAC Name |

5-butan-2-ylsulfanyl-4-methylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-4-5(2)10-7-6(3)8-9-11-7/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQFMCMHBXFRNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=NS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.